

1,3-Dimethyl-1H-indazol-6-amine molecular structure and formula

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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-indazol-6-amine

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An In-depth Technical Guide to 1,3-Dimethyl-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **1,3-Dimethyl-1H-indazol-6-amine**. It details a plausible synthetic route and methods for its characterization. Notably, this compound is recognized as a process-related impurity in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor. Consequently, this guide also explores the biological context of Pazopanib, focusing on the key signaling pathways it inhibits, namely the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit pathways. This information is critical for researchers in drug development and quality control to understand the profile of this impurity and its potential implications.

Molecular Structure and Formula

1,3-Dimethyl-1H-indazol-6-amine is a heterocyclic aromatic amine with a molecular formula of $C_9H_{11}N_3$.^{[1][2][3]} The molecule consists of a bicyclic indazole core, with methyl groups substituted at the 1 and 3 positions of the indazole ring and an amine group at the 6th position. The molecular skeleton is nearly planar.^{[4][5][6]}

Molecular Structure:



Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Reference
IUPAC Name	1,3-dimethyl-1H-indazol-6-amine	[2][3]
CAS Number	221681-92-1	[1][7]
Molecular Formula	C ₉ H ₁₁ N ₃	[1][2][3]
Molecular Weight	161.20 g/mol	[1][2][3]
Canonical SMILES	<chem>CC1=NN(C)C2=C1C=C(C=C2)N</chem>	[2][3]
InChI Key	VGABHBLCCIOEOZ-UHFFFAOYSA-N	[2][3]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic properties of **1,3-Dimethyl-1H-indazol-6-amine**.

Table 2: Physicochemical Properties

Property	Value	Reference
Appearance	Solid	
Melting Point	Not explicitly reported, but related indazoles have melting points in the range of 90-150°C	[8]
Boiling Point (Predicted)	335.9±22.0 °C	
Solubility	Expected to be soluble in organic solvents like DMSO and methanol.	
pKa (Predicted)	4.5 (most basic)	

Table 3: Predicted Spectroscopic Data

Spectroscopy	Predicted Peaks and Interpretation
^1H NMR (DMSO- d_6)	- Aromatic protons (3H) in the range of δ 6.5-7.5 ppm. - NH_2 protons (2H) as a broad singlet around δ 5.0 ppm. - N-CH_3 protons (3H) as a singlet around δ 3.8-4.0 ppm. - C-CH_3 protons (3H) as a singlet around δ 2.4-2.6 ppm.
^{13}C NMR (DMSO- d_6)	- Aromatic carbons in the range of δ 100-150 ppm. - C-NH_2 carbon around δ 140-150 ppm. - N-CH_3 carbon around δ 30-35 ppm. - C-CH_3 carbon around δ 10-15 ppm.
Infrared (IR)	- N-H stretching of the amine group around $3300\text{-}3500\text{ cm}^{-1}$ (two bands). - C-H stretching of aromatic and methyl groups around $2850\text{-}3100\text{ cm}^{-1}$. - C=C stretching of the aromatic ring around $1600\text{-}1450\text{ cm}^{-1}$. - C-N stretching around $1250\text{-}1350\text{ cm}^{-1}$.
Mass Spectrometry (EI)	- Molecular ion peak $[\text{M}]^+$ at m/z 161. - Fragmentation patterns corresponding to the loss of methyl and amine groups.

Experimental Protocols

Synthesis of 1,3-Dimethyl-1H-indazol-6-amine

A plausible and commonly employed synthetic route to **1,3-Dimethyl-1H-indazol-6-amine** involves the reduction of its nitro precursor, 1,3-Dimethyl-6-nitro-1H-indazole.^[9] Catalytic hydrogenation is a standard and efficient method for this transformation.

Reaction Scheme:

Experimental Procedure (Proposed):

- **Dissolution:** In a round-bottom flask, dissolve 1,3-Dimethyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

- **Catalyst Addition:** To this solution, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
- **Hydrogenation:** The flask is then connected to a hydrogen source (e.g., a hydrogen balloon or a Parr hydrogenator). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
- **Monitoring:** The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- **Filtration:** Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with the same solvent to ensure complete recovery of the product.
- **Concentration:** The filtrate is concentrated under reduced pressure to remove the solvent.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **1,3-Dimethyl-1H-indazol-6-amine**.

Characterization Methods

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO- d_6 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[\[10\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[\[10\]](#)
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition of the synthesized compound.[\[8\]](#)
- **Melting Point:** The melting point is determined using a standard melting point apparatus.

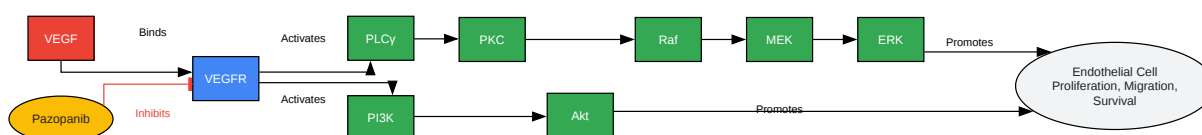
- Purity Analysis: Purity is assessed by High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase.

Biological Context: An Impurity in Pazopanib Synthesis and Relevant Signaling Pathways

1,3-Dimethyl-1H-indazol-6-amine is a known process-related impurity in the synthesis of Pazopanib.[3] Pazopanib is a potent, oral, multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][11][12] It functions by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, including VEGFR, PDGFR, and c-Kit.[1][11][12] Understanding these pathways is crucial for comprehending the mechanism of action of Pazopanib and the potential, though likely uncharacterized, biological relevance of its impurities.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[5][13][14] This process is essential for tumor growth and metastasis.[4] Pazopanib inhibits VEGFR-1, -2, and -3, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1][12]



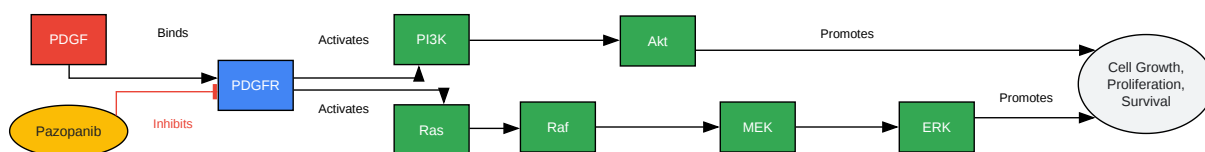
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Caption: VEGFR Signaling Pathway Inhibition by Pazopanib.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell growth, proliferation, and differentiation.[15][16][17] In the context of cancer, it is involved in

tumor growth and angiogenesis by promoting the proliferation of pericytes and stromal cells that support the tumor microenvironment.[18] Pazopanib's inhibition of PDGFR- α and - β disrupts these supportive interactions.[12]

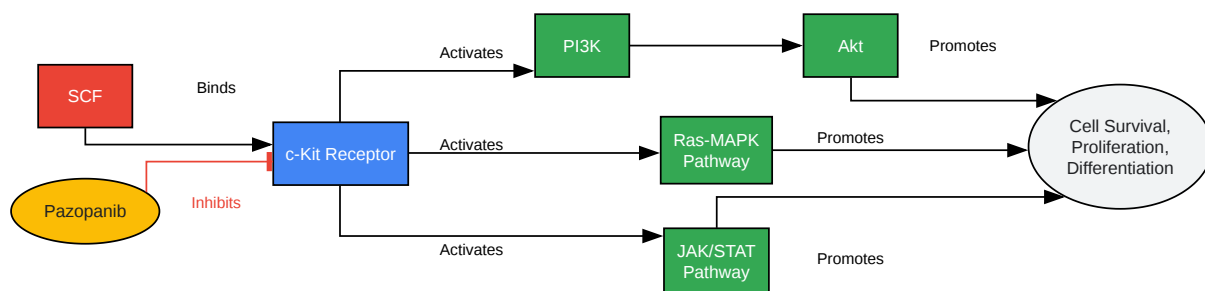


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Caption: PDGFR Signaling Pathway Inhibition by Pazopanib.

c-Kit Signaling Pathway

The c-Kit receptor, also known as CD117, is a receptor tyrosine kinase that, upon binding to its ligand Stem Cell Factor (SCF), activates downstream signaling pathways involved in cell survival, proliferation, and differentiation.[19][20][21] Dysregulation of c-Kit signaling is implicated in various cancers.[7] Pazopanib's inhibitory action on c-Kit contributes to its anti-tumor activity.[12]



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Caption: c-Kit Signaling Pathway Inhibition by Pazopanib.

Conclusion

1,3-Dimethyl-1H-indazol-6-amine is a well-characterized small molecule with a defined molecular structure and predictable physicochemical properties. Its primary significance in the field of drug development lies in its status as a process-related impurity of the anticancer drug Pazopanib. While the intrinsic biological activity of this specific compound is not extensively documented, its structural relationship to Pazopanib necessitates a thorough understanding of its properties and the biological pathways targeted by the parent drug. This guide provides the foundational knowledge required for researchers and scientists to synthesize, identify, and evaluate **1,3-Dimethyl-1H-indazol-6-amine**, particularly within the context of pharmaceutical quality control and drug development.

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